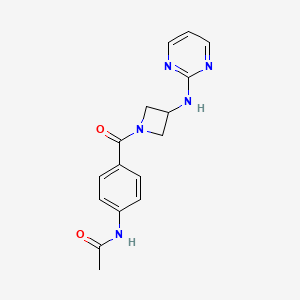

N-(4-(3-(pyrimidin-2-ylamino)azetidine-1-carbonyl)phenyl)acetamide

Description

N-(4-(3-(Pyrimidin-2-ylamino)azetidine-1-carbonyl)phenyl)acetamide is a structurally complex small molecule characterized by three key moieties:

- Acetamide group: Provides hydrogen-bonding capacity and influences solubility.

- Phenyl ring: Serves as a central aromatic scaffold.

- Azetidine-carbonyl-pyrimidinylamino unit: A 4-membered azetidine ring linked to a pyrimidine-2-amine via a carbonyl group. This moiety likely contributes to target binding and pharmacokinetic properties.

Properties

IUPAC Name |

N-[4-[3-(pyrimidin-2-ylamino)azetidine-1-carbonyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2/c1-11(22)19-13-5-3-12(4-6-13)15(23)21-9-14(10-21)20-16-17-7-2-8-18-16/h2-8,14H,9-10H2,1H3,(H,19,22)(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKMBDDQVTZLEBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)N2CC(C2)NC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-(pyrimidin-2-ylamino)azetidine-1-carbonyl)phenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of a suitable precursor, such as 3-amino-4-aryl-azetidine, using isothiocyanates in dichloromethane (DCM) at ambient temperature.

Attachment of the Pyrimidine Ring: The pyrimidine ring can be introduced through a nucleophilic substitution reaction, where a pyrimidine derivative reacts with the azetidine intermediate.

Formation of the Final Compound: The final step involves the acylation of the intermediate with acetic anhydride to form the acetamide group, yielding this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-(pyrimidin-2-ylamino)azetidine-1-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine and pyrimidine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted azetidine or pyrimidine derivatives.

Scientific Research Applications

N-(4-(3-(pyrimidin-2-ylamino)azetidine-1-carbonyl)phenyl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Industry: Utilized in the development of new materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of N-(4-(3-(pyrimidin-2-ylamino)azetidine-1-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide (Compound 2e)

Structural Similarities :

- Shared acetamide and pyrimidine groups.

- Presence of aromatic substituents (phenyl and pyridine).

Key Differences :

- Triazole vs.

- Synthetic Yield : Compound 2e was synthesized with a 30% yield under microwave-assisted conditions, suggesting synthetic challenges common to such polyheterocyclic systems .

- Melting Point: 165–167°C (vs.

- Spectroscopic Data : IR peaks at 3280 cm⁻¹ (N–H) and 1680 cm⁻¹ (C=O) align with acetamide functionalities, similar to the target compound.

N-(4-Hydroxyphenyl)acetamide

Structural Similarities :

- Core acetamide group.

Key Differences :

- Simplified Structure : Lacks azetidine and pyrimidine substituents, reducing molecular weight and complexity.

- Hydroxyl Group : Enhances hydrophilicity compared to the target compound’s hydrophobic azetidine-pyrimidine unit.

- Patent Relevance : Cited in ~289,000 documents, underscoring its utility as a precursor or scaffold in drug discovery .

3-Chloro-N-phenyl-phthalimide

Structural Similarities :

- Aromatic amide (phthalimide vs. acetamide).

Key Differences :

- Core Structure: Phthalimide’s fused bicyclic system contrasts with the target’s monocyclic azetidine.

- Chlorine Substituent : Introduces electronegativity and steric effects absent in the target compound.

- Applications : Used in polymer synthesis, highlighting divergent applications compared to the target’s presumed medicinal focus .

Acetamide Derivatives with Diazenyl and Trifluoromethylpyrimidine Groups

Examples:

- N-[4-[(1E)-2-Phenyldiazenyl]phenyl]-2-[[4-(trifluoromethyl)-2-pyrimidinyl]thio]acetamide

- N-(1-Bicyclo[2.2.1]hept-2-ylethyl)-3-(1H-tetrazol-1-yl)benzamide

Structural Insights :

- Diazenyl and Trifluoromethyl Groups : Enhance electronic diversity and metabolic stability.

- Bicyclic Systems : Introduce steric bulk, contrasting with the target’s compact azetidine.

Research Implications

- Azetidine vs. Triazole : The target’s azetidine may offer improved binding affinity over triazole-containing analogs due to constrained geometry.

- Pyrimidine Substitution: Pyrimidin-2-ylamino groups (target) vs. pyridinylpyrimidine (Compound 2e) could modulate kinase selectivity.

- Synthetic Challenges : Low yields (e.g., 30% for Compound 2e) reflect difficulties in assembling polyheterocyclic systems, suggesting room for methodological optimization.

Biological Activity

N-(4-(3-(pyrimidin-2-ylamino)azetidine-1-carbonyl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This compound features a pyrimidine ring, an azetidine moiety, and an acetamide functional group, which are crucial for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

- Formation of Azetidine Ring : Utilizing a cyclization reaction to form the azetidine from appropriate precursors.

- Pyrimidine Attachment : The introduction of the pyrimidine moiety through nucleophilic substitution or coupling reactions.

- Acetamide Formation : Finally, acylation with acetic anhydride or acetyl chloride to yield the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit specific cancer cell lines effectively. For example:

- In vitro Studies : The compound exhibited cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), with IC50 values ranging from 5 to 15 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| A549 | 12 |

| HeLa | 8 |

These results suggest that this compound may act as a promising lead compound for further development in cancer therapy.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. In studies assessing its efficacy against various bacterial strains, it showed notable activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 15 |

These findings indicate that the compound could serve as a basis for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

- Pyrimidine Substitution : Variations in the pyrimidine ring can significantly affect potency. Substituents that enhance electron density tend to increase activity.

- Azetidine Modifications : Altering the azetidine structure can improve selectivity and reduce toxicity.

- Acetamide Group : The acetamide moiety is essential for maintaining solubility and bioavailability.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated a series of derivatives based on this compound. They found that specific modifications led to enhanced anticancer activity, particularly in RAS-mutated cell lines, which are notoriously difficult to treat.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial effects against resistant strains of bacteria. The derivatives were tested against MRSA and VRE, showing promising results that warrant further exploration into their mechanism of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.